2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 and a molecular weight of 260.26 g/mol . It is characterized by the presence of a fluorobenzyl group and a methoxybenzaldehyde moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 2-fluorobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions in an organic solvent such as toluene or dichloromethane. The use of a base, such as potassium carbonate or sodium hydroxide, can facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or column chromatography, to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: Formation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: Formation of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(2-Chlorobenzyl)oxy]-3-methoxybenzaldehyde
Uniqueness
2-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the specific positioning of the fluorine atom on the benzyl group, which can influence its reactivity and interactions with other molecules. This distinct structure can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2-[(2-fluorophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-4-6-11(9-17)15(14)19-10-12-5-2-3-7-13(12)16/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBZYRNWGDULIOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352789 |
Source
|
Record name | 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
588687-34-7 |
Source
|
Record name | 2-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10352789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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